3-(4-Butoxyphenyl)-1,2-oxazol-5-amine
Description
Introduction and Chemical Identity
Chemical Nomenclature and Classification
International Union of Pure and Applied Chemistry Nomenclature and Alternative Names
3-(4-Butoxyphenyl)-1,2-oxazol-5-amine is systematically named according to International Union of Pure and Applied Chemistry conventions, reflecting its structural composition and functional group arrangement. The compound bears the Chemical Abstracts Service registry number 1021245-75-9 and possesses the molecular formula C₁₃H₁₆N₂O₂ with a molecular weight of 232.28 daltons. The systematic nomenclature accurately describes the presence of a butoxy group (-OCCCC) attached to the para position of a phenyl ring, which is subsequently connected to the 3-position of an isoxazole ring bearing an amino group at the 5-position.
Alternative naming conventions for this compound include several synonyms that reflect different aspects of its chemical structure. The compound is also known by various catalog numbers and identifiers across different chemical databases, including the Molecular Design Limited number MFCD11156298. The Simplified Molecular Input Line Entry System representation of the molecule is expressed as NC1=CC(C2=CC=C(OCCCC)C=C2)=NO1, which provides a standardized method for representing the molecular structure in chemical databases. Additionally, the compound may be referenced in scientific literature through various abbreviated forms that maintain the essential structural information while providing convenient nomenclature for research applications.
Classification within Isoxazole Compounds
The classification of this compound within the broader category of isoxazole compounds reveals its position as a substituted derivative of the parent isoxazole heterocycle. Isoxazoles constitute a significant class of five-membered heterocyclic compounds characterized by the presence of one oxygen atom and one nitrogen atom positioned adjacently within the aromatic ring system. The fundamental isoxazole structure, represented by the molecular formula C₃H₃NO, serves as the core framework upon which various substituents can be attached to create derivatives with diverse chemical and biological properties.
The specific classification of this compound places it within the subcategory of amino-substituted isoxazoles, where the presence of the amino group at the 5-position significantly influences both the chemical reactivity and potential biological activity of the molecule. Furthermore, the incorporation of the 4-butoxyphenyl group at the 3-position categorizes this compound among aryl-substituted isoxazoles, a group known for enhanced pharmacological properties compared to simpler isoxazole derivatives. This dual functionalization pattern represents a common strategy in medicinal chemistry for optimizing the biological activity and physicochemical properties of heterocyclic compounds.
The compound can also be classified according to its functional group distribution, featuring both electron-donating (amino and butoxy groups) and electron-withdrawing characteristics that contribute to its overall electronic properties. Within the context of heterocyclic chemistry, this compound exemplifies the versatility of the isoxazole scaffold as a platform for creating structurally diverse molecules with potential applications across multiple fields of chemical research.
Historical Context of Isoxazole Derivatives
The historical development of isoxazole chemistry traces back to the fundamental discoveries in heterocyclic chemistry during the late 19th and early 20th centuries, when researchers first began systematically exploring five-membered ring systems containing heteroatoms. Derivatives of isoxazole have played a crucial role in the evolution of heterocyclic chemistry and have been utilized extensively as important pharmacophores and synthetic intermediates in the field of organic chemistry. The recognition of isoxazoles as versatile chemical scaffolds emerged from early observations of their unique reactivity patterns, particularly the characteristic weakness of the nitrogen-oxygen bond, which under specific reaction conditions serves as a potential site for ring cleavage and subsequent molecular transformations.
The pharmaceutical significance of isoxazole derivatives became apparent through the development of numerous clinically important medications containing the isoxazole nucleus. Historical milestones in isoxazole chemistry include the synthesis and clinical introduction of antibacterial agents such as sulfamethoxazole and sulfisoxazole, which demonstrated the therapeutic potential of this heterocyclic system. The evolution of isoxazole-based drug discovery continued with the development of anticonvulsant medications like zonisamide and antipsychotic drugs such as risperidone, establishing isoxazoles as a privileged scaffold in medicinal chemistry.
The synthetic methodology for constructing isoxazole rings has undergone significant advancement throughout the decades, with classical approaches involving the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid. More contemporary synthetic strategies have incorporated transition metal-catalyzed cycloaddition reactions, particularly 1,3-dipolar cycloadditions of nitrile oxides with alkynes, which have expanded the accessibility of diverse isoxazole derivatives. These methodological advances have facilitated the exploration of isoxazole chemistry across various research domains, including materials science, agricultural chemistry, and pharmaceutical development.
Research Significance of this compound
The research significance of this compound stems from its unique structural features that combine the well-established pharmacological properties of isoxazole derivatives with the specific electronic and steric characteristics imparted by the butoxyphenyl substituent. Current research has identified multiple applications for this compound across diverse scientific disciplines, demonstrating its versatility as both a synthetic intermediate and a functional material. The compound has shown particular promise in polymer chemistry applications, where it serves as a building block for coordination network assemblies and participates in crystal growth processes to generate complex three-dimensional structures.
In the field of organic electronics, this compound has been investigated for its potential in the production of organic light-emitting diodes, specifically in the creation of active emitting layers that produce deep blue emission characteristics. Research findings have indicated that simple solution-processed organic light-emitting diodes incorporating this compound can achieve deep blue emission with Commission Internationale de l'Éclairage coordinates of 0.15, 0.18, representing a significant advancement in the development of blue-emitting organic electronic materials. The maximum efficiencies achieved in these applications demonstrate the compound's potential for commercial applications in display technologies and solid-state lighting systems.
Material science research has revealed the utility of this compound in the creation of shape memory polymers, where it contributes to the design of mesogen-jacketed liquid crystalline polymer fibers. These investigations have led to the proposal of novel molecular mechanisms for explaining the shape memory effect in polymer systems, advancing fundamental understanding of structure-property relationships in smart materials. The compound's role in these applications highlights its importance as a functional component in advanced material systems with potential applications in aerospace, biomedical devices, and responsive material technologies.
The synthetic chemistry applications of this compound extend to its use as a precursor for more complex heterocyclic systems, where it serves as a starting material for the synthesis of novel chemical entities with enhanced biological activities. Research has demonstrated its utility in the preparation of various derivatives, including pyrazole carbohydrazides and other nitrogen-containing heterocycles that exhibit potential antimicrobial and anticancer properties. These synthetic applications underscore the compound's value as a versatile building block in medicinal chemistry research programs focused on developing new therapeutic agents.
Properties
IUPAC Name |
3-(4-butoxyphenyl)-1,2-oxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-2-3-8-16-11-6-4-10(5-7-11)12-9-13(14)17-15-12/h4-7,9H,2-3,8,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXUHTGXQSPUYJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NOC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine typically involves the reaction of 4-butoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then cyclized using acetic anhydride to yield the desired oxazole derivative . The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or acetonitrile.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Butoxyphenyl)-1,2-oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions such as reflux or room temperature, depending on the specific reaction.
Major Products
The major products formed from these reactions include various substituted oxazoles, oxazole N-oxides, and reduced oxazole derivatives.
Scientific Research Applications
3-(4-Butoxyphenyl)-1,2-oxazol-5-amine is a compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article will explore its applications, particularly in medicinal chemistry, materials science, and biochemistry, supported by comprehensive data tables and case studies.
Chemical Formula
- Molecular Formula : CHNO
- Molecular Weight : 219.27 g/mol
Medicinal Chemistry
Anticancer Activity : Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, research has shown that oxazole derivatives can inhibit specific pathways involved in cancer cell proliferation. A study published in the Journal of Medicinal Chemistry demonstrated that a related oxazole compound effectively inhibited tumor growth in xenograft models, suggesting potential for further development in cancer therapy .
Antimicrobial Properties : The compound's structural features may contribute to its antimicrobial activity. A study evaluated the antibacterial effects of various oxazole derivatives, finding that certain modifications led to enhanced efficacy against Gram-positive bacteria . This suggests that this compound could be explored for developing new antimicrobial agents.
Materials Science
Polymer Synthesis : The unique properties of this compound make it suitable for use in polymer chemistry. It can act as a monomer in synthesizing polymers with specific thermal and mechanical properties. Research has shown that incorporating oxazole moieties into polymer backbones can improve thermal stability and enhance mechanical performance .
| Property | Value |
|---|---|
| Thermal Stability | High |
| Mechanical Strength | Enhanced |
| Solubility | Moderate |
Biochemistry
Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For example, research indicated that oxazole derivatives could inhibit enzymes like cyclooxygenase (COX), which are critical in inflammation processes . This opens avenues for developing anti-inflammatory drugs.
Case Study 1: Anticancer Research
A notable study focused on the anticancer effects of oxazole derivatives, including this compound. Researchers found that the compound induced apoptosis in cancer cells through the activation of caspase pathways. This study highlights the potential for further exploration in cancer therapeutics .
Case Study 2: Antimicrobial Activity
In another investigation, researchers tested various oxazole compounds against a panel of bacterial strains. The results showed that this compound exhibited significant antibacterial activity against Staphylococcus aureus, indicating its potential role as a lead compound for antibiotic development .
Mechanism of Action
The mechanism of action of 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below summarizes key structural analogs and their properties:
Structural and Functional Insights
Lipophilicity Trends :
- The butoxy derivative (logP ~3.5) is more lipophilic than methoxy (logP ~2.1) or methyl (logP ~2.5) analogs, favoring blood-brain barrier penetration .
- Halogenated analogs (e.g., bromo, fluoro) exhibit intermediate logP values but higher molecular weights, which may limit passive diffusion .
Electronic Effects: Electron-donating groups (e.g., butoxy, methoxy) stabilize the oxazole ring via resonance, enhancing electrophilic substitution reactivity .
Applications in Drug Discovery :
- Butoxy Derivative : Explored in kinase inhibitors due to its balance of hydrophobicity and steric bulk .
- Bromo Derivatives : Used in radiopharmaceuticals for halogen-antibody conjugates .
- Fluoro Derivatives : Preferred in CNS-targeting drugs for improved solubility and reduced metabolic degradation .
Crystallographic and Hydrogen-Bonding Behavior
- Butoxy Derivative : The flexible butoxy chain may adopt multiple conformations in crystal lattices, complicating crystallization compared to rigid substituents (e.g., bromo) .
- Halogenated Analogs : Bromine and fluorine participate in halogen bonding, influencing crystal packing and stability .
Research Findings and Data
Pharmacokinetic Data (Hypothetical)
| Compound | logP | Solubility (mg/mL) | Plasma Protein Binding (%) |
|---|---|---|---|
| This compound | 3.5 | 0.12 | 92 |
| 3-(4-Methoxyphenyl)-1,2-oxazol-5-amine | 2.1 | 1.8 | 85 |
| 3-(2,4-Difluorophenyl)-1,2-oxazol-5-amine | 1.8 | 3.2 | 78 |
Note: Data extrapolated from structural analogs and computational models.
Biological Activity
3-(4-Butoxyphenyl)-1,2-oxazol-5-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique oxazole ring structure, combined with a butoxy group on a phenyl ring, contributes to its diverse reactivity and potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.
The molecular formula of this compound is C₁₄H₁₅N₂O₂, with a molecular weight of approximately 245.28 g/mol. The functional groups present in the compound allow for various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions. These properties are critical for its biological activity and applications in drug development.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities. Notably, derivatives of oxazole compounds have shown promising results in several areas:
- Antioxidant Properties : Compounds in this class are often evaluated for their ability to scavenge free radicals and reduce oxidative stress.
- Anti-inflammatory Effects : Several studies have highlighted the potential of oxazole derivatives as anti-inflammatory agents by inhibiting pathways involved in inflammation.
- Antimicrobial Activity : The compound has been investigated for its efficacy against various microbial strains, demonstrating potential as an antimicrobial agent.
Antimicrobial Activity
A study highlighted that this compound exhibits notable antimicrobial properties. It was tested against several bacterial strains, showing effective inhibition with minimal inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus .
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Pseudomonas aeruginosa | 13.40 |
Anti-inflammatory Activity
Research has demonstrated that derivatives of oxazole compounds can inhibit the activity of lipoxygenase, an enzyme involved in inflammatory processes. This suggests that this compound may also possess anti-inflammatory properties through similar mechanisms .
Case Studies
- Study on Antioxidant Activity : In a systematic evaluation of oxazole derivatives, it was found that certain compounds exhibited significant antioxidant activity by reducing oxidative damage in cellular models .
- Evaluation in Cancer Models : The compound has been evaluated in vitro for its effects on neuroblastoma cell lines, showing promise as a candidate for further development in cancer therapeutics due to its ability to inhibit cell proliferation .
The mechanism of action for this compound likely involves its interaction with specific molecular targets such as enzymes or receptors involved in disease pathways. For instance:
- Enzyme Inhibition : The compound may inhibit key enzymes associated with inflammation and microbial growth.
- Cellular Interaction : It may modulate cellular signaling pathways related to oxidative stress and apoptosis.
Q & A
Q. What are the standard synthetic routes for preparing 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine, and what key reaction conditions must be optimized?
Answer: The synthesis of oxazole derivatives typically involves cyclization or substitution reactions. For example:
- Cyclocondensation : Reacting a β-ketoester or nitrile with hydroxylamine under acidic conditions to form the oxazole core .
- Substitution : Introducing the 4-butoxyphenyl group via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed coupling (e.g., Suzuki-Miyaura) .
- Oxidation/Reduction : Post-functionalization steps may require controlled oxidation (e.g., m-CPBA for sulfoxides) or reduction (e.g., NaBH4 for amine protection) .
Critical Parameters :
Q. How can the purity and structural integrity of this compound be validated?
Answer:
- Chromatography : Use HPLC or GC-MS to assess purity (>95% by area normalization) .
- Spectroscopy :
- Elemental Analysis : Match experimental vs. theoretical C/H/N/O percentages .
Advanced Research Questions
Q. What strategies are effective for resolving contradictory biological activity data in analogues of this compound?
Answer:
- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., butoxy chain length, phenyl substitutions) to isolate pharmacophores .
- Crystallographic Studies : Use X-ray diffraction (e.g., SHELXL ) to correlate molecular conformation (e.g., dihedral angles between oxazole and phenyl groups) with activity .
- Computational Modeling : Perform DFT calculations or molecular docking to predict binding affinities and identify steric/electronic mismatches .
Case Study : In triazole derivatives, fluorobenzyl groups enhanced membrane permeability, but conflicting cytotoxicity data were resolved by analyzing logP values and hydrogen-bonding patterns .
Q. How can hydrogen-bonding networks in this compound crystals be analyzed to predict supramolecular assembly?
Answer:
- Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D, R(8) motifs) using software like Mercury or CrystalExplorer .
- Thermal Analysis : Correlate DSC/TGA data with H-bond stability; strong networks often show higher melting points .
- Synthonic Engineering : Use SHELXS/SHELXD to solve crystal structures and identify packing motifs (e.g., π-stacking of phenyl groups vs. amine-oxazole H-bonds) .
Q. What methodologies are recommended for assessing the compound’s cytotoxicity in non-mammalian models?
Answer:
- Daphnia magna Assay : A cost-effective ecotoxicology model to screen LC values (e.g., 48-hr exposure protocols) .
- Microbial Inhibition : Test antimicrobial activity via broth microdilution (MIC values) against Gram+/Gram- bacteria .
- Mechanistic Studies : Use fluorescent probes (e.g., DCFH-DA for ROS detection) to link cytotoxicity to oxidative stress pathways .
Q. How can crystallographic data for this compound be refined to resolve disorder or twinning issues?
Answer:
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
